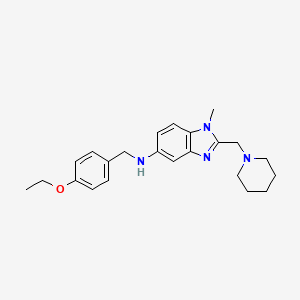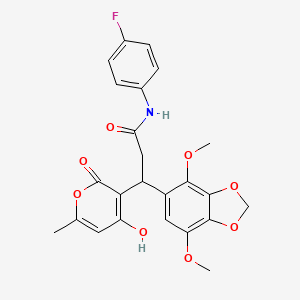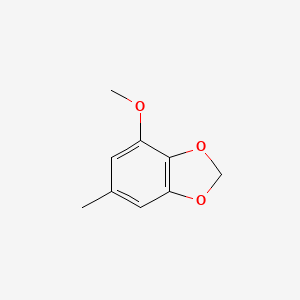![molecular formula C29H25N3O3 B11052480 1-benzyl-2'-phenyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11052480.png)
1-benzyl-2'-phenyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione is a complex organic compound characterized by its spirocyclic structure, which includes an indole and a pyrrolizine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: Starting from a suitable indole precursor, such as indole-3-carboxaldehyde, the indole ring is constructed through cyclization reactions.
Spirocyclization: The indole intermediate undergoes a spirocyclization reaction with a pyrrolizine derivative, often facilitated by a Lewis acid catalyst.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; Grignard reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione: is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione: Another similar compound with slight variations in the substituents, leading to different reactivity and applications.
Uniqueness
The uniqueness of 1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione lies in its spirocyclic framework, which is less common in organic compounds and can lead to novel interactions and properties.
This detailed overview provides a comprehensive understanding of 1-benzyl-2’-phenyl-3a’,6’,7’,8’,8a’,8b’-hexahydro-1’H-spiro[indole-3,4’-pyrrolo[3,4-a]pyrrolizine]-1’,2,3’(1H,2’H)-trione, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C29H25N3O3 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1'-benzyl-2-phenylspiro[3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine-4,3'-indole]-1,2',3-trione |
InChI |
InChI=1S/C29H25N3O3/c33-26-24-23-16-9-17-31(23)29(25(24)27(34)32(26)20-12-5-2-6-13-20)21-14-7-8-15-22(21)30(28(29)35)18-19-10-3-1-4-11-19/h1-8,10-15,23-25H,9,16-18H2 |
InChI Key |
HJRPWMQCDYZUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(N2C1)C6=CC=CC=C6N(C5=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide](/img/structure/B11052405.png)
![1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11052410.png)
![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile, 5-(2-fluorophenyl)-8-[(2-fluorophenyl)methyl]-7,8-dihydro-7-oxo-](/img/structure/B11052413.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide](/img/structure/B11052421.png)
![4,4'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dibutanoic acid](/img/structure/B11052425.png)



![3-benzyl-6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052461.png)
![4-{4-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11052470.png)

![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)

